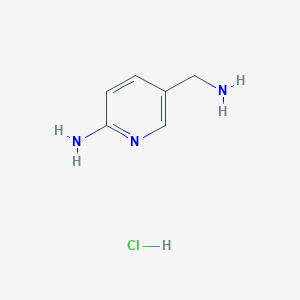
N-Biphenyl-2-yl-2-(biphenyl-4-yloxy)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([1,1’-Biphenyl]-2-yl)-2-([1,1’-biphenyl]-4-yloxy)acetamide: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two biphenyl groups connected through an acetamide linkage. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([1,1’-Biphenyl]-2-yl)-2-([1,1’-biphenyl]-4-yloxy)acetamide typically involves the acylation of amines using esters as the acyl source. One common method employs catalytic acetic acid and either ethyl acetate or butyl acetate as the acyl source. Catalyst loadings as low as 10 mol% can afford acetamide products in excellent yields at temperatures ranging from 80–120°C . Another method involves the use of ammonium hemiaminals as O-transfer reagents and commercially available acetonitriles as a primary amide enolate precursor .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-([1,1’-Biphenyl]-2-yl)-2-([1,1’-biphenyl]-4-yloxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while reduction can produce biphenyl amines.
Scientific Research Applications
N-([1,1’-Biphenyl]-2-yl)-2-([1,1’-biphenyl]-4-yloxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-2-([1,1’-biphenyl]-4-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The acetamide group can form hydrogen bonds with target proteins, influencing their activity and function. The biphenyl groups provide structural stability and enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
N-(5-Methoxy[1,1’-biphenyl]-3-yl)acetamide: A similar compound with a methoxy group on the biphenyl ring.
Uniqueness: N-([1,1’-Biphenyl]-2-yl)-2-([1,1’-biphenyl]-4-yloxy)acetamide is unique due to its specific acetamide linkage and the presence of two biphenyl groups. This structure provides distinct chemical and physical properties, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C26H21NO2 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-(4-phenylphenoxy)-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C26H21NO2/c28-26(27-25-14-8-7-13-24(25)22-11-5-2-6-12-22)19-29-23-17-15-21(16-18-23)20-9-3-1-4-10-20/h1-18H,19H2,(H,27,28) |
InChI Key |
UECOIJMZTVWZPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


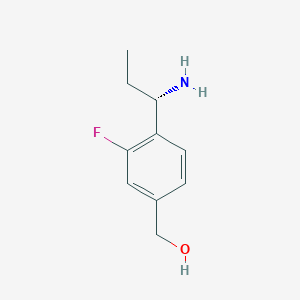
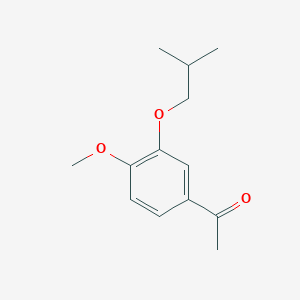
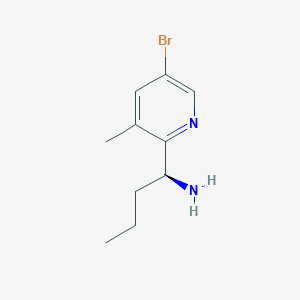

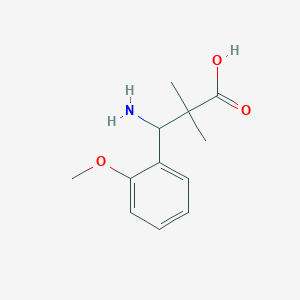
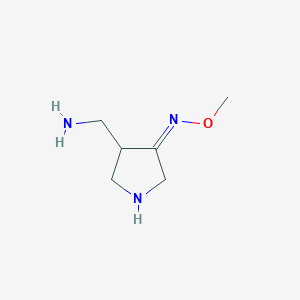
![2-Bromo-7-(3,5-difluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15226336.png)
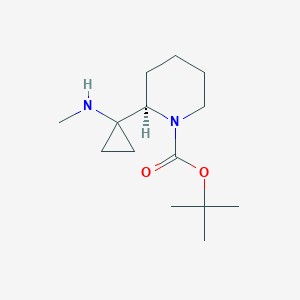



![Spiro[3.3]heptan-1-ylmethanamine](/img/structure/B15226389.png)
